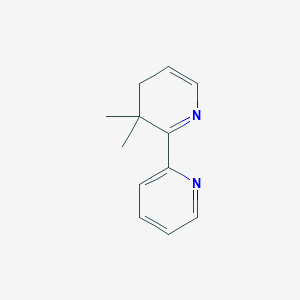

3,3-Dimethyl-2,2-bipyridine

描述

Historical Context and Evolution of Bipyridine Ligand Architectures

The journey of bipyridine ligands began in 1888 with the first synthesis of the parent molecule, 2,2'-bipyridine (B1663995). mdpi.comdoaj.org For the first fifty years, research focused on its fundamental coordination chemistry and its applications in analytical chemistry. mdpi.comdoaj.org Scientists soon recognized that by modifying the basic 2,2'-bipyridine scaffold, they could fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.netresearchgate.net This realization ushered in an era of ligand design, where chemists began to synthesize a vast library of substituted bipyridines to achieve specific catalytic or photophysical outcomes. nih.gov

The development of derivatives like 3,3-Dimethyl-2,2-bipyridine was a direct result of this evolutionary process. The introduction of substituents, such as methyl groups, allows for precise control over the ligand's properties. These functionalized bipyridines have become crucial building blocks in the creation of complex molecules, photosensitizers, and advanced materials. nih.gov The ability to easily functionalize the bipyridine framework has cemented its status as one of the most widely used ligands in chemistry. researchgate.netresearchgate.net

Unique Structural and Electronic Features of this compound

The defining characteristic of this compound (dmbpy) is the presence of methyl groups on the carbon atoms adjacent to the inter-ring bond. This substitution pattern imposes significant steric constraints that dictate the molecule's three-dimensional structure and its coordination behavior.

Key structural features arise from the steric clash between the methyl groups, which forces the two pyridine (B92270) rings out of plane. This results in a notable torsion angle between the rings, a deviation from the more planar conformation of the unsubstituted 2,2'-bipyridine. rsc.orgresearchgate.netrsc.org This non-coplanarity is a critical feature that influences the geometry and stability of its metal complexes. researchgate.net For instance, in an iron(II) complex with a chiral diol ligand derived from this compound, structural analysis revealed significant steric strain and an increased torsion angle between the pyridine units due to these repulsive interactions. rsc.org

The electronic properties are also influenced by the methyl groups. These electron-donating groups can affect the redox potential of the metal center in a complex and modulate the energy levels of the ligand's orbitals. Furthermore, the presence of methyl substituents can enhance the ligand's solubility in organic solvents. smolecule.com The unique combination of steric and electronic effects has been observed to influence the spectroscopic properties of its complexes, including their absorption and circular dichroism spectra. researchgate.net

Table 1: Structural and Physicochemical Properties of this compound

| Property | Description | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | bldpharm.com |

| Molecular Weight | 184.24 g/mol | bldpharm.com |

| Key Structural Feature | Non-coplanarity of the two pyridine rings due to steric hindrance from the 3,3'-methyl groups. | rsc.orgresearchgate.net |

| Torsion Angle | An increased dihedral angle between the pyridine rings compared to unsubstituted 2,2'-bipyridine. | rsc.org |

| Coordination | Acts as a bidentate chelating ligand, binding to metal ions through its two nitrogen atoms. | smolecule.com |

| Solubility | Enhanced solubility in various organic solvents due to the presence of methyl groups. | smolecule.com |

Scope and Significance in Academic Research Disciplines

The distinct characteristics of this compound have made it a valuable tool in several areas of chemical research, most notably in coordination chemistry and asymmetric catalysis.

Coordination Chemistry: The compound is widely used as a ligand to synthesize metal complexes with specific stereochemical and electronic properties. Researchers have prepared and resolved cobalt(III) complexes incorporating this ligand to study the effects of its non-planar structure on the properties of the resulting complexes. researchgate.net The dissymmetric conformation of the coordinated this compound is maintained in these inert complexes, allowing for detailed stereochemical investigations. researchgate.net Similarly, ruthenium(II) complexes bearing this ligand have been synthesized to explore isomerization and electronic properties. researchgate.net

Asymmetric Catalysis: A significant application of this compound is in the field of asymmetric catalysis, where chiral versions of the ligand are used to induce stereoselectivity in chemical reactions. Chiral ligands derived from this compound have been successfully employed in iron(II)-catalyzed reactions. rsc.orgresearchgate.net For example, a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents has been used in asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions, demonstrating increased chiral induction compared to related ligands lacking the methyl groups. rsc.orgresearchgate.netrsc.org

Materials Science: Like other bipyridine derivatives, this compound serves as a building block for advanced materials. Its metal complexes have been investigated for their potential in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, where the ligand's structure can influence the photophysical properties of the material. smolecule.com

Table 2: Research Applications of this compound

| Research Area | Application | Key Findings | Reference(s) |

| Coordination Chemistry | Synthesis of Cobalt(III) and Ruthenium(II) complexes. | The ligand's non-coplanarity influences the stereochemistry and spectroscopic properties of the metal complexes. | researchgate.netresearchgate.net |

| Asymmetric Catalysis | Chiral ligand for Fe(II)-catalyzed reactions. | Demonstrates high stereoselectivity in Mukaiyama aldol and thia-Michael reactions. | rsc.orgresearchgate.netrsc.org |

| Materials Science | Component in photophysically active metal complexes. | Potential use in designing materials for OLEDs and dye-sensitized solar cells. | smolecule.com |

Structure

3D Structure

属性

分子式 |

C12H14N2 |

|---|---|

分子量 |

186.25 g/mol |

IUPAC 名称 |

3,3-dimethyl-2-pyridin-2-yl-4H-pyridine |

InChI |

InChI=1S/C12H14N2/c1-12(2)7-5-9-14-11(12)10-6-3-4-8-13-10/h3-6,8-9H,7H2,1-2H3 |

InChI 键 |

YMJYQJAUSBXKNN-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC=CN=C1C2=CC=CC=N2)C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethyl 2,2 Bipyridine and Its Precursors

Regioselective and Stereoselective Synthetic Pathways

The precise control of substituent placement on the bipyridine framework is paramount for fine-tuning its chemical behavior. Regioselective and stereoselective synthetic routes are therefore essential for creating specific isomers and chiral variants of 3,3'-Dimethyl-2,2'-bipyridine (B156137).

Homocoupling Reactions in 3,3-Dimethyl-2,2-bipyridine Synthesis

Homocoupling reactions of pyridine (B92270) derivatives are a common strategy for constructing the bipyridine core. A notable method for synthesizing 3,3'-Dimethyl-2,2'-bipyridine involves the nickel-catalyzed homocoupling of 3-bromo-2-methylpyridine. This reaction typically utilizes a nickel catalyst, such as NiBr₂(PPh₃)₂, in the presence of a reducing agent like zinc powder.

| Parameter | Condition |

| Reactant | 3-Bromo-2-methylpyridine |

| Catalyst | NiBr₂(PPh₃)₂ (5 mol%) |

| Reducing Agent | Zn powder (2.0 equiv) |

| Additive | Tetraethylammonium iodide (1.2 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 110°C |

| Atmosphere | Inert (N₂/Ar) |

| Reaction Time | 24–48 hours |

| Workup | Quench with NH₄Cl (aq), extract with CH₂Cl₂, purify via silica (B1680970) gel chromatography |

| A summary of a typical nickel-catalyzed homocoupling reaction for the synthesis of 3,3'-Dimethyl-2,2'-bipyridine. |

Other transition metals like palladium have also been employed in homocoupling reactions. For instance, Pd(OAc)₂ in combination with piperazine (B1678402) in DMF at elevated temperatures can facilitate the homocoupling of bromopyridines. preprints.orgmdpi.com Reductive homocoupling catalyzed by low loadings of Pd(OAc)₂ in 1,4-butanediol, which acts as the ligand, solvent, and reductant, presents a milder and more efficient alternative. preprints.orgmdpi.com

Cross-Coupling Strategies for this compound Scaffolds

Cross-coupling reactions offer a versatile approach to constructing unsymmetrical bipyridine scaffolds and can be adapted for the synthesis of 3,3'-dimethyl derivatives. Among these, the Suzuki, Stille, and Negishi couplings are widely utilized.

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming C-C bonds. preprints.orgmdpi.com For the synthesis of methyl-substituted bipyridines, a pyridylboronic acid or ester can be coupled with a halopyridine in the presence of a palladium catalyst. preprints.org

The Stille coupling involves the reaction of an organotin compound with an organohalide. mdpi.comsci-hub.se A directed strategy for the large-scale synthesis of 5,5'-dimethyl-2,2'-bipyridine utilizes a Stille-type coupling of 5-methyl-2-tributylstannyl pyridine with 2-bromo-5-methylpyridine, achieving high yields. sci-hub.se

The Negishi coupling , which employs an organozinc reagent, provides an efficient, high-yield synthesis of methyl-substituted 2,2'-bipyridines. orgsyn.org This method involves the cross-coupling of a pyridyl zinc reagent with a pyridyl triflate, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0). orgsyn.org

| Coupling Reaction | Key Reactants | Catalyst | Advantages/Disadvantages |

| Suzuki | Organoboron compounds, Organohalides | Palladium complexes | Tolerant of various functional groups; boron compounds can be unstable. preprints.orgmdpi.com |

| Stille | Organotin compounds, Organohalides | Palladium complexes | High reactivity; toxicity of organotin reagents is a drawback. mdpi.comsci-hub.se |

| Negishi | Organozinc compounds, Organohalides | Palladium complexes | High yields and efficiency; requires anhydrous conditions. orgsyn.org |

| A comparison of common cross-coupling strategies for bipyridine synthesis. |

Electrochemical Approaches in Bipyridine Functionalization

Electrochemical methods are emerging as a green and scalable alternative for the synthesis and functionalization of bipyridines. preprints.org These methods can avoid the use of harsh chemical oxidants or reductants. acs.org Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode has been shown to be a simple and efficient method for synthesizing bipyridines with high isolated yields. preprints.org

Electrochemical late-stage functionalization (eLSF) is a powerful strategy for diversifying complex molecules. acs.org For instance, the electrochemical Shono oxidation allows for the functionalization of C(sp³)–H bonds adjacent to nitrogen atoms. acs.org While not directly applied to 3,3'-Dimethyl-2,2'-bipyridine in the provided context, this approach holds potential for the selective functionalization of the methyl groups or other positions on the bipyridine core under mild conditions.

Oxidative Dimerization of Pyridine N-Oxides to Chiral Bipyridines

The oxidative dimerization of chiral pyridine N-oxides presents a practical and highly stereoselective method for producing atropisomeric bipyridine N,N'-dioxides, which are precursors to chiral bipyridine ligands. researchgate.netlboro.ac.uknih.gov This approach often utilizes molecular oxygen as the terminal oxidant. researchgate.netlboro.ac.uknih.gov The synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands has been achieved through an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide as the key step, demonstrating excellent stereoselectivities. rsc.org

This method can involve the deprotonation of a chiral pyridine N-oxide at low temperatures, followed by oxidation to induce dimerization. urfu.ru While early methods using iodine as the oxidant suffered from the formation of 2-iodopyridine (B156620) N-oxide as a byproduct, newer protocols have improved the chemo- and stereoselectivity. urfu.ru Electrochemical oxidation of 2-lithiopyridine N-oxides has also proven to be a useful tool for synthesizing atropisomeric bipyridine N,N'-dioxides. urfu.ru The subsequent deoxygenation of the N-oxide functionalities, which can be achieved electrochemically, yields the final chiral bipyridine. researchgate.net

Functionalization and Derivatization of the this compound Core

The introduction of various functional groups onto the 3,3'-Dimethyl-2,2'-bipyridine scaffold is crucial for tuning its electronic and steric properties, thereby influencing the behavior of its metal complexes.

Introduction of Peripheral Substituents for Tunable Properties

The methyl groups of 3,3'-Dimethyl-2,2'-bipyridine can serve as handles for further functionalization. For example, the methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like chromium trioxide in sulfuric acid. These resulting carboxylic acids can then be esterified to produce compounds like dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate.

Furthermore, palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents at different positions on the bipyridine core. For instance, liquid-crystalline 3,3'-dimethyl-2,2'-bipyridyl derivatives have been synthesized by introducing long 4-(alkoxyphenyl)ethynyl groups at the 5,5'-positions via palladium-catalyzed cross-coupling. tandfonline.com

The introduction of cationic substituents, such as trimethylammonium or triarylphosphonium groups, can significantly alter the electronic properties of bipyridines. rsc.org A versatile method for this involves the C–H activation of pyridine N-oxides, allowing for a modular synthesis of cationically charged azaarenes. rsc.org This functionalization leads to more anodic reduction potentials and can increase electrochemical reversibility. rsc.org

| Functional Group | Synthetic Method | Resulting Property Change |

| Carboxylic Acid | Oxidation of methyl groups | Increased polarity, coordination site |

| Ester | Esterification of carboxylic acids | Tunable solubility and electronic properties |

| Alkoxyphenyl)ethynyl | Pd-catalyzed cross-coupling | Induction of liquid-crystalline behavior |

| Cationic groups (e.g., Trimethylammonium) | C-H activation of N-oxides | More anodic reduction potentials, increased polarity |

| Examples of functionalization of the 3,3'-Dimethyl-2,2'-bipyridine core and the resulting property changes. tandfonline.comrsc.org |

Synthesis of Chiral this compound Ligands

The introduction of chirality to the 2,2'-bipyridine (B1663995) scaffold is essential for its use in asymmetric catalysis. thieme-connect.com For the 3,3'-dimethyl-2,2'-bipyridine framework, significant progress has been made in synthesizing chiral diol derivatives, which function as effective tetradentate ligands. rsc.orgrsc.org

A notable achievement is the efficient, seven-step stereoselective synthesis of a chiral (S,S)-3,3′-dimethyl-(2,2′-bipyridine)-diol ligand starting from commercially available materials. rsc.orgresearchgate.net A critical step in this synthesis is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide intermediate. rsc.orgrsc.org This key reaction proceeds with excellent stereoselectivity, achieving 99% diastereomeric excess (de) and greater than 99.5% enantiomeric excess (ee). rsc.orgresearchgate.net The physical properties of the resulting 2,2′-bipyridine N,N′-dioxides facilitate the removal of any undesired diastereoisomers through standard silica gel column chromatography. rsc.org This method highlights a successful strategy for achieving high levels of stereoenrichment in bipyridine ligands. rsc.org The steric strain imposed by the 3,3'-dimethyl groups was confirmed through single-crystal diffraction analysis of the resulting iron(II) complex. rsc.orgresearchgate.net

While direct synthesis of chiral 3,3'-dimethyl-2,2'-bipyridine is a specific goal, broader strategies in chiral bipyridine synthesis provide important context. These methodologies often involve one of two approaches: introducing a chiral element to a pre-existing pyridine ring or constructing the pyridine ring de novo around a chiral template. acs.org Common methods include:

Nickel-mediated homocoupling: This is a preferred method for creating C₂-symmetric ligands, which involves coupling halopyridines that already contain the desired chiral information. diva-portal.org

Use of the Chiral Pool: Readily available and optically active natural products, such as monoterpenes (e.g., β-pinene, 3-carene) and their derivatives, serve as starting materials to introduce chirality. acs.orgdurham.ac.uk

Axial Chirality: Designing ligands where steric hindrance prevents free rotation around the C2-C2' bond, creating a stable, chiral atropisomeric structure. thieme-connect.comchemrxiv.org

These approaches have led to a variety of C₂-symmetric and C₁-symmetric chiral bipyridines, expanding the toolbox for asymmetric catalysis. acs.orgdiva-portal.org

Table 1: Research Findings on Chiral 3,3'-Dimethyl-2,2'-bipyridine Ligand Synthesis

| Feature | Description | Key Findings | Citations |

|---|---|---|---|

| Target Ligand | (S,S)-3,3′-dimethyl-(2,2′-bipyridine)-diol | A C₂-symmetric tetradentate N₂O₂ ligand. | rsc.org, researchgate.net, rsc.org |

| Synthetic Strategy | Seven-step synthesis from commercial starting materials. | Overall yield of 25%. | rsc.org |

| Key Reaction | O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide. | This step is crucial for establishing the high stereoselectivity of the final product. | rsc.org, researchgate.net |

| Stereoselectivity | Excellent stereocontrol is achieved in the key homocoupling step. | 99% diastereomeric excess (de); >99.5% enantiomeric excess (ee). | rsc.org, researchgate.net, rsc.org |

| Application | The synthesized ligand was successfully used in Fe(II)-catalyzed asymmetric reactions. | Demonstrated effectiveness in Mukaiyama aldol (B89426) and thia-Michael reactions. | rsc.org, researchgate.net |

Multi-Step Synthetic Routes and Methodological Innovations

The construction of the 3,3'-dimethyl-2,2'-bipyridine core and its derivatives often requires multi-step sequences and relies on modern synthetic innovations, particularly in the realm of cross-coupling chemistry. solubilityofthings.commdpi.com

Methodological innovations have been central to improving the synthesis of bipyridine derivatives. researchgate.net The challenges in bipyridine synthesis often stem from the product itself; the bidentate nitrogen ligands can chelate to and deactivate the metal catalyst, leading to low yields. researchgate.net Overcoming this issue has been a major driver of research.

Key methodological innovations applicable to the synthesis of 3,3'-dimethyl-2,2'-bipyridine and its analogues include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are foundational for constructing the C-C bond linking the two pyridine rings.

Suzuki Coupling: The reaction of a pyridylboronic acid with a halopyridine is a widely used method. However, the instability of 2-pyridylboronic acid derivatives can be a challenge. mdpi.com

Stille Coupling: This involves the coupling of an organotin compound with a halogenated pyridine. mdpi.com

Negishi Coupling: An alternative that uses an organozinc reagent, which has shown good results with specific palladium catalysts. mdpi.com

Ullmann Homocoupling: A classical method involving the copper-mediated coupling of two halopyridine molecules. mdpi.com Nickel-catalyzed homocoupling reactions, often using a combination of a nickel salt (e.g., NiCl₂) and a reducing agent like zinc, are also effective. researchgate.net

Functionalization of Precursors: Methods to modify dimethyl-bipyridine precursors are also crucial. For instance, the halogenation of dimethyl-2,2'-bipyridines can be achieved with high yields using trimethylsilyl (B98337) (TMS) intermediates, which provides a pathway to further derivatization. orgsyn.org

These advanced synthetic methods provide versatile and increasingly efficient pathways to access 3,3'-dimethyl-2,2'-bipyridine and its structurally diverse derivatives for applications in materials science and catalysis. researchgate.nettandfonline.com

Table 2: Overview of Synthetic Methodologies for Bipyridine Cores

| Method | Description | Catalyst/Reagents | Advantages/Challenges | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Cross-coupling of a pyridylboronic acid with a halopyridine. | Palladium catalyst (e.g., Pd(OAc)₂). | Versatile; challenges with stability of 2-pyridylboronic acids. | mdpi.com |

| Stille Coupling | Cross-coupling of an organostannane with a halopyridine. | Palladium catalyst. | Effective but uses toxic organotin reagents. | mdpi.com |

| Negishi Coupling | Cross-coupling of a pyridylzinc reagent with a halopyridine. | Palladium catalyst (e.g., PdBr(Ph)(PPh₃)₂). | High catalyst activity and stability. | mdpi.com |

| Ullmann Homocoupling | Coupling of two molecules of a halopyridine. | Copper or Nickel/Zinc system. | Classical method; can be improved with modern catalysts. | researchgate.net, mdpi.com |

| Oxidative Homocoupling | Dimerization of pyridine N-oxides. | O₂-mediated. | Key step for certain chiral syntheses, offering high stereoselectivity. | rsc.org, rsc.org |

Coordination Chemistry of 3,3 Dimethyl 2,2 Bipyridine

Principles of Ligand-Metal Coordination and Chelation

3,3'-Dimethyl-2,2-bipyridine, often abbreviated as 3,3'-Me2bpy, is a derivative of 2,2'-bipyridine (B1663995), a classic bidentate chelating ligand in coordination chemistry. Like its parent compound, it coordinates to a central metal ion through its two nitrogen atoms, one from each pyridine (B92270) ring. smolecule.com This simultaneous binding to a single metal center forms a stable, five-membered chelate ring, an entropically favored process known as the chelate effect. The fundamental interaction involves the donation of the lone pair of electrons from each nitrogen atom to the vacant orbitals of a metal ion, forming a coordinate covalent bond.

The electronic properties of 3,3'-Dimethyl-2,2-bipyridine are influenced by the methyl groups at the 3 and 3' positions. These electron-donating groups can increase the electron density on the pyridine rings, potentially affecting the ligand field strength and the redox properties of the resulting metal complexes. smolecule.com However, the most significant feature of this ligand is the steric hindrance imposed by these methyl groups, which profoundly influences its coordination behavior and the ultimate geometry of the metal complexes it forms. rsc.org

Structural Diversity of Metal Complexes Incorporating 3,3-Dimethyl-2,2-bipyridine

The steric demands of the 3,3'-methyl groups are a dominant factor in the structural chemistry of complexes containing this ligand, leading to a variety of unique and often distorted coordination geometries.

The placement of methyl groups adjacent to the inter-ring C-C bond and near the nitrogen donor atoms creates significant steric clashes. This repulsion prevents the ligand from adopting the planar conformation typical of unsubstituted 2,2'-bipyridine when coordinated to a metal.

A primary consequence of the intramolecular steric repulsion between the 3,3'-methyl groups is the forced twisting of the two pyridine rings relative to each other. mdpi.com This results in a non-coplanar, or dissymmetric, conformation of the coordinated ligand. This twisting is quantified by the dihedral angle between the planes of the two pyridine rings. For instance, in the complex [Fe(3,3′-dmbpy)₃]²⁺, the dihedral angles between the pyridyl rings of the 3,3'-dmbpy ligands are significant, measuring between 36.9° and 37.1°. mdpi.com This enforced non-planarity is a direct result of steric strain and is a defining structural characteristic of its complexes. rsc.org Similarly, in gold(III) complexes containing 2,2′-bipyridine-3,3′-dicarboxylic acid, a ligand with analogous steric demands, the coordinated pyridine rings are twisted by 26.5° relative to one another due to repulsion between the substituents. mdpi.com

The steric bulk of 3,3'-Dimethyl-2,2-bipyridine can prevent the formation of otherwise common coordination geometries, leading to complexes with unusual coordination numbers or promoting the formation of specific stereoisomers. For example, the steric strain can stabilize high-spin electronic states in certain metal ions, such as iron(II), by distorting the coordination environment away from the ideal octahedral geometry that would favor a low-spin state. mdpi.com

Furthermore, research on a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand, which shares the same core steric issue, revealed the formation of an unusual heptacoordinate (seven-coordinate) iron(II) complex. rsc.org The steric strain from the 3,3'-dimethyl groups was explicitly highlighted by the single-crystal diffraction analysis as a key factor in stabilizing this high coordination number. rsc.org This demonstrates the ligand's capacity to enforce geometries that deviate significantly from the more common tetrahedral or octahedral arrangements.

3,3'-Dimethyl-2,2-bipyridine can form both homoleptic and heteroleptic complexes.

Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. An example is the tris-complex [Rh(3,3'-dmbpy)₃]³⁺, where three 3,3'-Dimethyl-2,2-bipyridine ligands coordinate to a single rhodium(III) ion. acs.org The formation of such complexes can sometimes be challenging due to the significant steric crowding that arises from multiple bulky ligands. nih.gov

The table below provides examples of both homoleptic and heteroleptic complexes involving dimethyl-bipyridine ligands, illustrating the variety of metals and structures formed.

| Complex Type | Example Formula | Metal Ion | Other Ligands | Reference |

| Homoleptic | [Rh(3,3'-dmbpy)₃]³⁺ | Rh(III) | None | acs.org |

| Homoleptic | [Fe(3,3′-dmbpy)₃]²⁺ | Fe(II) | None | mdpi.com |

| Heteroleptic | [Rh(3,3'-dmbpy)₂Cl₂]⁺ | Rh(III) | Chloride (Cl⁻) | acs.org |

| Heteroleptic | [Ru(bpy)₂(3,3'-dmbpy)]²⁺ | Ru(II) | 2,2'-bipyridine (bpy) | nih.gov |

While the steric bulk can hinder close packing, other interactions play a crucial role. In the crystal structures of related bis(6,6'-dimethyl-2,2'-bipyridyl)copper(I) complexes, π–π stacking interactions are observed between the aromatic rings of adjacent complexes. nih.goviucr.org These interactions, where the electron-rich π systems of the pyridine rings overlap, are a significant force in building the extended solid-state structure. Specifically, π–π stacking often occurs between heterochiral complexes (i.e., between Δ and Λ enantiomers). nih.gov

The table below summarizes key structural data for a complex featuring a sterically hindered dimethyl-bipyridine ligand, highlighting the non-planar nature of the coordinated ligand.

| Complex | Ligand Dihedral Angle | Metal Coordination Geometry | Key Intermolecular Interaction | Reference |

| [Fe(3,3′-dmbpy)₃][ClO₄]₂ | 36.9–37.1° | Distorted Octahedral | Ionic interactions | mdpi.com |

| [Cu(6,6'-dmbpy)₂]₂[ZrF₆] | 8.68°, 7.44° | Distorted Tetrahedral | π–π stacking, Coulombic forces | iucr.org |

Solid-State Architectures and Intermolecular Interactions in this compound Complexes

Analysis of π-π Stacking and Hydrogen Bonding Networks

A comprehensive analysis of crystal structures to determine the nature of π-π stacking and hydrogen bonding networks is crucial for understanding the supramolecular assembly of coordination compounds. Such interactions dictate the packing of molecules in the solid state and can influence the material's bulk properties.

While extensive crystallographic reports exist for complexes of other bipyridine derivatives, such as 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine, which detail intermolecular π-π stacking and hydrogen bonding, specific and detailed analyses for complexes of this compound are not as prevalent in the surveyed scientific literature. pku.edu.cniucr.orgiucr.org The steric hindrance imposed by the methyl groups at the 3 and 3' positions forces the pyridine rings out of planarity. This twisting makes the formation of stable, face-to-face π-π stacking interactions between the aromatic rings of adjacent complex molecules less favorable compared to complexes with less-hindered bipyridine ligands. Consequently, the supramolecular structures are often governed by other forces or adopt arrangements that accommodate this steric bulk.

Thermodynamic and Kinetic Considerations of this compound Complexation

The thermodynamic stability and kinetic behavior of metal complexes involving this compound are dominated by the significant steric hindrance caused by the methyl groups. These groups are positioned near the coordinating nitrogen atoms and interfere with the ligand's ability to adopt the planar cis-conformation required for chelation. This steric strain can lead to lower stability constants and, in some cases, may even prevent the formation of certain complexes that are readily formed with unsubstituted 2,2'-bipyridine.

A key study by Katsumi Nakamaru investigated the kinetic properties of trischelated Ruthenium(II) complexes containing 3,3'-Dimethyl-2,2'-bipyridine (B156137) (dmby). oup.comoup.comiaea.org The research focused on the luminescence quantum yields and lifetimes, which provide direct insight into the kinetic processes of the excited state, specifically the radiative (k_r) and non-radiative (k_nr) decay rates.

The results demonstrated that while the absorption and emission maxima, as well as the excited-state lifetimes (τ), were not significantly altered by the substitution of 2,2'-bipyridine (bpy) with 3,3'-Dimethyl-2,2'-bipyridine, the emission quantum yields (Φ) decreased markedly. oup.comoup.com This decrease is a direct consequence of an increase in the non-radiative decay rate constant (k_nr), indicating that the steric strain introduced by the 3,3'-dimethyl groups opens up more efficient pathways for the complex to return to the ground state without emitting light. oup.com At room temperature (25 °C), the emission yields for complexes containing the dmby ligand were found to be 3 to 4 orders of magnitude lower than at 77 K. oup.comoup.com

Table 1: Photophysical Properties of Ruthenium(II) Complexes with 3,3'-Dimethyl-2,2'-bipyridine (dmby) at 77 K oup.com

| Complex | Emission Max (nm) | Lifetime (τ, µs) | Quantum Yield (Φ) | k_r (s⁻¹) | k_nr (s⁻¹) |

|---|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 603 | 5.1 | 0.328 | 6.43 x 10⁴ | 1.32 x 10⁵ |

| [Ru(bpy)₂(dmby)]²⁺ | 610 | 4.9 | 0.179 | 3.65 x 10⁴ | 1.68 x 10⁵ |

| [Ru(phen)₂(dmby)]²⁺ | 601 | 8.8 | 0.370 | 4.20 x 10⁴ | 7.16 x 10⁴ |

| [Ru(bpy)(dmby)₂]²⁺ | 618 | 4.9 | 0.081 | 1.65 x 10⁴ | 1.87 x 10⁵ |

| [Ru(dmby)₃]²⁺ | 626 | 5.0 | 0.038 | 0.76 x 10⁴ | 1.92 x 10⁵ |

Data sourced from Nakamaru, 1982. oup.com Radiative (k_r = Φ/τ) and non-radiative (k_nr = (1-Φ)/τ) rate constants are calculated from the experimental data.

Catalytic Applications of 3,3 Dimethyl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 3,3-Dimethyl-2,2-bipyridine Systems

In homogeneous catalysis, where the catalyst and reactants exist in a single phase, complexes of 3,3'-dimethyl-2,2'-bipyridine (B156137) have demonstrated utility, particularly in reactions demanding a specific chiral environment. The methyl groups at the 3 and 3' positions force the two pyridine (B92270) rings out of plane, creating a distinct chiral pocket around the metal center that can influence substrate approach and transition state geometry.

Asymmetric Catalysis and Enantioselective Transformations

The strong chelating nature of the bipyridine core, combined with the chirality arising from substituent-induced twisting, makes C2-symmetric 2,2'-bipyridines a promising class of ligands for asymmetric catalysis. nih.gov Metal-assisted asymmetric catalysis is a highly effective method for achieving high stereoselectivity in organic synthesis, where the outcome depends on the precise match between the metal and the chiral ligand. nih.gov

A chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand has been successfully employed in iron(II)-catalyzed asymmetric reactions. researchgate.netrsc.org This N,N,O,O-tetradentate ligand, when complexed with an iron(II) salt, forms a potent Lewis acid catalyst capable of inducing high levels of stereoselectivity. researchgate.net

In the thia-Michael addition , the Fe(II) complex of this chiral ligand has been shown to catalyze the addition of thiols to α,β-unsaturated oxazolidin-2-one derivatives. researchgate.net For instance, the addition of benzylthiol to (E)-crotonoyloxazolidin-2-one yielded the corresponding β-thioether with excellent yield and high enantiomeric excess (ee). researchgate.net Research has demonstrated that this newly synthesized ligand system can lead to an increase in chiral induction compared to previously established catalysts. researchgate.netrsc.org The reaction scope includes a variety of aromatic, heterocyclic, and aliphatic thiols, affording the products in good to excellent yields (up to 98%) and with enantioselectivities reaching up to a 96:4 enantiomeric ratio (er). researchgate.netacs.org

The same catalytic system has been studied in the Mukaiyama aldol (B89426) reaction . researchgate.netrsc.org This reaction, which forms a carbon-carbon bond between a silyl (B83357) enol ether and a carbonyl compound, can be performed enantioselectively using the chiral iron(II) complex. researchgate.netrsc.org The catalyst has proven effective even in aqueous conditions, yielding the desired aldol products with high yields and excellent diastereo- and enantioselectivities. researchgate.netrsc.org

Table 1: Performance of a Chiral Fe(II)-3,3'-dimethyl-(2,2'-bipyridine)-diol Catalyst in Asymmetric Reactions

| Reaction | Michael Acceptor/Aldehyde | Nucleophile | Yield (%) | Enantiomeric Excess (ee%) / Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Thia-Michael | (E)-crotonoyloxazolidin-2-one | Benzylthiol | 92 | 87% ee |

| Thia-Michael | (E)-crotonoyloxazolidin-2-one | Thiophenol | 88 | 74% ee |

| Thia-Michael | Various | Various Thiols | up to 98 | up to 96:4 er |

| Mukaiyama Aldol | Various Aldehydes | Silyl Enol Ethers | High | High |

Data sourced from studies on Fe(II)-catalyzed reactions utilizing a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand. researchgate.netacs.org

Electrocatalytic Reduction of Small Molecules (e.g., CO2)

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of research. Transition metal complexes, particularly with bipyridine ligands, are widely studied as molecular catalysts for this process. semanticscholar.orgacs.org However, the specific substitution pattern on the bipyridine ligand dramatically affects catalytic performance.

In the case of 3,3'-dimethyl-2,2'-bipyridine, studies have shown that its unique steric profile can be detrimental to catalytic activity for CO₂ reduction. Research on rhenium(I) tricarbonyl complexes, a common platform for CO₂ reduction catalysts, revealed that steric hindrance from the methyl groups at the 3,3'-positions leads to decreased catalytic activity compared to the unsubstituted or 5,5'-dimethyl substituted analogues. researchgate.net This is attributed to the non-planar conformation forced upon the bipyridine ligand, which is believed to diminish catalytic activity by affecting the electronic properties and the stability of key intermediates in the catalytic cycle. researchgate.net

Similarly, a study on a series of cobalt(II) tris(bipyridine) complexes for the photocatalytic reduction of CO₂ found that the complex with the 3,3'-dimethyl-2,2'-bipyridine ligand resulted in no detectable activity for CO₂ conversion under the tested conditions. nih.govresearchgate.net This contrasts with isomers like 4,4'-dimethyl-2,2'-bipyridine (B75555), which show activity, highlighting the critical influence of substituent positioning. nih.govresearchgate.net

Photocatalytic Processes and Reaction Mechanisms

Photocatalysis uses light to drive chemical reactions, and bipyridine complexes of metals like ruthenium and iridium are archetypal photosensitizers. semanticscholar.orgacs.org The process typically involves the absorption of light to form a metal-to-ligand charge transfer (MLCT) excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in electron transfer reactions that initiate a catalytic cycle.

While detailed mechanistic studies for 3,3'-dimethyl-2,2'-bipyridine complexes in photocatalysis are not as prevalent as for other isomers, general principles can be inferred. For CO₂ reduction, the cycle involves the reduction of the catalyst, its reaction with CO₂, and subsequent steps to release a product like carbon monoxide (CO) or formic acid (HCOOH). semanticscholar.org The steric bulk of the 3,3'-dimethyl groups can hinder the necessary conformational changes and substrate binding during this cycle, which may explain the observed lack of activity in some systems. nih.govresearchgate.netresearchgate.net

Heterogeneous Catalysis Incorporating this compound Ligands (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org They are highly attractive as heterogeneous catalysts because they combine the benefits of high surface area and tunable porosity with the well-defined active sites typical of homogeneous catalysts. wikipedia.orgmarquette.edu

A common strategy for creating catalytic MOFs is to incorporate active molecular species, such as bipyridine metal complexes, into the framework structure. marquette.edu This can be achieved by using a bipyridine ligand that has been functionalized with groups (like carboxylic acids) that can act as linkers during MOF synthesis. wikipedia.org This approach has been used to immobilize catalysts for CO₂ reduction, water oxidation, and various organic transformations. marquette.edu While various dimethyl-bipyridine derivatives, such as the 5,5'- and 4,4'-isomers, have been successfully incorporated as chelating N-donor ligands in the synthesis of new MOFs, specific examples utilizing 3,3'-dimethyl-2,2'-bipyridine as a primary linker or ancillary ligand in a catalytic MOF are not prominent in the reviewed literature. mdpi.com The unique steric requirements of the 3,3'-isomer may present challenges for its integration into predictable and stable framework topologies.

Mechanistic Investigations of Catalytic Cycles and Ligand Design Effects

The specific design of the 3,3'-dimethyl-2,2'-bipyridine ligand has profound mechanistic consequences. The primary effect stems from the steric clash between the two methyl groups, which forces a significant dihedral angle between the two pyridine rings. mdpi.com

In the case of the successful Fe(II)-catalyzed asymmetric reactions, this twisted conformation is crucial for creating an effective chiral environment. researchgate.netrsc.org X-ray crystal structure analysis of the iron(II) precatalyst with the chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand revealed an unusual heptacoordination of the iron center. researchgate.netrsc.orgresearchgate.net This specific geometry, dictated by the ligand's steric and electronic demands, is key to rationalizing the observed high enantioselectivity. researchgate.netacs.org The steric strain induced by the 3,3'-dimethyl groups is a defining feature of the complex's structure. researchgate.netrsc.org

Conversely, for reactions like CO₂ reduction, this same steric hindrance has a negative impact. researchgate.net The catalytic cycle for many Re(I) and Ru(II) bipyridine catalysts involves intermediates where the bipyridine ligand must accept electrons into its π* orbitals and potentially adopt a more planar conformation. researchgate.net The inherent non-planarity of the coordinated 3,3'-dimethyl-2,2'-bipyridine ligand hinders this process, thus decreasing catalytic activity. researchgate.net This demonstrates that while steric bulk can be a powerful tool for creating selective pockets for asymmetric catalysis, it can also obstruct the electronic and structural rearrangements required in other catalytic cycles, such as those for small molecule activation. researchgate.netmdpi.com

Photophysical and Spectroscopic Characterization of 3,3 Dimethyl 2,2 Bipyridine Metal Complexes

Electronic Absorption and Emission Properties

The electronic spectra of metal complexes are windows into their excited-state behavior. For complexes of 3,3'-dimethyl-2,2'-bipyridine (B156137), these properties are largely dictated by the nature of the metal center and the interplay between metal- and ligand-based orbitals.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

A hallmark of many transition metal complexes with diimine ligands like 2,2'-bipyridine (B1663995) and its derivatives is the presence of Metal-to-Ligand Charge Transfer (MLCT) transitions in their electronic absorption spectra. wikipedia.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. In complexes featuring 3,3'-dimethyl-2,2'-bipyridine, these MLCT bands are prominent features.

The introduction of methyl groups, which are electron-donating, can influence the energy of these MLCT transitions. For instance, in tungsten(IV) complexes of the type [W(CN)6(XMebpy)]2−, where XMebpy includes dimethyl-2,2'-bipyridine derivatives, the methyl substituents generally increase the energy of the MLCT band compared to the unsubstituted bipyridine complex. mdpi.com This is attributed to the destabilization of the ligand's π* orbitals by the electron-donating methyl groups. The absorption spectra of ruthenium(II) polypyridyl complexes also exhibit changes in the MLCT band upon conjugation to biomolecules, with slight red shifts and band broadening being observed. dcu.ie

The solvent environment can also play a crucial role in modulating MLCT energies. Studies on related iron(II) complexes have shown that the Lewis acidity of the solvent can significantly impact the MLCT state, with increasing acidity leading to a destabilization of this state relative to the ground state. dtu.dkosti.gov This solvatochromism highlights the charge-transfer nature of the electronic transition.

Ligand-Centered (LC) Excited States and Emission Modulation

Beyond MLCT transitions, ligand-centered (LC) excited states, which involve transitions within the π-system of the 3,3'-dimethyl-2,2'-bipyridine ligand itself, are also important. These transitions typically occur at higher energies (in the ultraviolet region) compared to MLCT bands. uark.edu

The interplay between MLCT and LC excited states is critical in determining the emission properties of the complex. In many luminescent ruthenium(II) and iridium(III) complexes, the initially populated excited state, often an MLCT state, can undergo intersystem crossing to a triplet state (3MLCT). nih.govacs.org This 3MLCT state is often the emissive state, leading to phosphorescence.

Luminescence Quantum Yields and Excited-State Lifetimes

The efficiency and duration of luminescence are quantified by the luminescence quantum yield (Φ) and the excited-state lifetime (τ), respectively. These parameters are highly sensitive to the molecular structure and environment of the complex.

For luminescent metal complexes, the quantum yield represents the fraction of absorbed photons that are re-emitted as light. This value can be influenced by various non-radiative decay pathways that compete with emission. For example, in a series of iridium(III) complexes, the quantum yields were found to be solvent-dependent. mdpi.com A study on a copper(I) complex with a dimethyl-diphenyl-bipyridine ligand reported a relatively weak emission with a quantum yield of 2.7×10⁻⁴ in dichloromethane. researchgate.net In contrast, certain ruthenium(II) complexes with cyano- and methyl-substituted bipyridine ligands have exhibited unusually high radiative quantum yields (up to 40%) and long room-temperature lifetimes (up to 3.5 µs). nih.gov

The excited-state lifetime measures how long the molecule remains in the excited state before returning to the ground state. Time-resolved emission and transient absorption spectroscopy are key techniques for measuring these lifetimes. researchgate.net For many ruthenium(II) and iridium(III) complexes, lifetimes can range from nanoseconds to microseconds. nih.govnih.gov For instance, a copper(I) complex with a substituted bipyridine ligand was found to have an emitting MLCT state lifetime of 34 ns. researchgate.net The lifetime of the 3MLCT state in a molybdenum(0) complex was measured to be 56 ns. acs.org These lifetimes are crucial for applications such as photosensitizers and in light-emitting devices.

| Complex Type | Metal | Ancillary Ligands | Solvent | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Ruthenium(II) | Ru | bpy, CN-Me-bpy | - | 0.13 - 0.40 | 1.6 - 3.5 µs | nih.gov |

| Iridium(III) | Ir | ppy, F-Ph-Me2bpy | CH2Cl2 | 0.19 | - | mdpi.com |

| Iridium(III) | Ir | ppy, F-Ph-Me2bpy | CH3CN | 0.05 | - | mdpi.com |

| Copper(I) | Cu | Me2-Ph2-bpy | CH2Cl2 | 2.7×10⁻⁴ | 34 ns | researchgate.net |

| Iridium(III) | Ir | ppy, indole-bpy | - | - | 0.13 - 5.15 µs | nih.gov |

Advanced Spectroscopic Probes for Structural and Electronic Elucidation

To gain a deeper understanding of the structure and electronic nature of 3,3'-dimethyl-2,2'-bipyridine metal complexes, a variety of spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) for Solution-State Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of these complexes in solution. 1H and 13C NMR provide detailed information about the connectivity of atoms within the ligand and how this is affected by coordination to a metal center. pensoft.net

Upon coordination, shifts in the signals of the bipyridine protons are typically observed. For example, in ruthenium(II) carbonyl complexes with bipyridine ligands, coordination to the diamagnetic metal center resulted in a slight upfield shift of the aromatic signals in the 1H NMR spectrum. hzdr.de The number and pattern of signals can confirm the purity and symmetry of the complex. mdpi.com In cases where isomers are possible, such as facial (fac) and meridional (mer) isomers in tris-bipyridine complexes, NMR is crucial for their identification and characterization. researchgate.net 2D NMR techniques, such as COSY and NOESY, can be used to establish through-bond and through-space connectivities, respectively, further confirming the structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Coordination Modes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" that is characteristic of its structure and bonding. These techniques are particularly useful for identifying the coordination of the 3,3'-dimethyl-2,2'-bipyridine ligand to the metal center and for characterizing other co-ligands.

The IR spectrum of a complex will show characteristic bands for the bipyridine ligand, which may shift upon coordination. For example, the C=C and C=N stretching vibrations of the pyridine (B92270) rings are sensitive to the metal-ligand interaction. In a study of zinc(II) complexes with a dimethyl 2,2'-bipyridine-dicarboxylate ligand, the IR spectra showed vibrations attributed to the coordinated ligand. mdpi.com

Furthermore, if other ligands are present, such as carbonyl (CO) or cyano (CN) groups, their characteristic stretching frequencies in the IR spectrum are very informative. For instance, in ruthenium(II) carbonyl complexes, the CO stretching frequencies provide insight into the electronic environment of the metal center. hzdr.de Similarly, in a study of ruthenium(II) complexes with cyano-substituted bipyridine ligands, a bathochromic shift (a shift to lower frequency) of the CN stretching frequency in the excited state was observed using nanosecond step-scan IR spectroscopy, indicating a weaker CN bond in the 3MLCT state. nih.gov

| Spectroscopic Technique | Information Obtained | Examples from Literature | Reference |

| NMR | Solution-state structure, connectivity, purity, isomeric forms | 1H and 13C shifts upon coordination; identification of fac/mer isomers. | pensoft.nethzdr.deresearchgate.net |

| IR | Vibrational modes, coordination confirmation, co-ligand identification | Shifts in bipyridine ring vibrations; characteristic stretches of CO and CN ligands. | nih.govhzdr.demdpi.com |

| Raman | Complementary vibrational data | - | - |

X-ray Crystallography for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis is an indispensable tool for determining the exact three-dimensional structure of molecules, providing precise data on bond lengths, bond angles, and crystal packing. For metal complexes of 3,3'-Dimethyl-2,2'-bipyridine and its derivatives, crystallographic studies have been crucial in revealing the profound structural impact of the methyl groups located adjacent to the inter-ring C-C bond.

A primary consequence of this 3,3'-disubstitution is the introduction of significant steric strain that prevents the two pyridine rings of the bipyridine ligand from adopting a coplanar arrangement upon coordination to a metal center. Research on analogous ligands, such as 2,2'-bipyridine-3,3'-dicarboxylic acid, demonstrates this effect clearly. In a platinum(II) complex, [Pt(Bipydc)Cl₂]·2DMF (where Bipydc is 2,2'-bipyridine-3,3'-dicarboxylic acid), the steric repulsion between the carboxylic acid groups forces the coordinated pyridine rings to twist by 26.5° relative to each other. mdpi.com This loss of planarity is a hallmark of 3,3'-substituted bipyridine complexes.

| Feature | Observation | Implication | Reference |

| Ligand Planarity | Pyridine rings are non-coplanar upon coordination. | Steric hindrance between 3,3'-substituents prevents planar conformation. | mdpi.com |

| Inter-ring Torsion | A significant twist angle (e.g., 26.5° in an analogous Pt(II) complex) is observed between pyridine rings. | Quantifies the degree of steric repulsion and ligand distortion. | mdpi.com |

| Coordination Geometry | Can induce unusual coordination numbers and geometries (e.g., heptacoordination in an Fe(II) complex). | The ligand's steric bulk directly impacts the metal's coordination sphere. | rsc.org |

This table summarizes key structural features of 3,3'-substituted bipyridine metal complexes determined by X-ray crystallography.

Time-Resolved Spectroscopy for Excited-State Dynamics and Energy Transfer

Time-resolved spectroscopy provides critical insights into the dynamic processes that occur in molecules following photoexcitation, such as intersystem crossing, vibrational relaxation, and energy transfer. While comprehensive studies on the parent 3,3'-Dimethyl-2,2'-bipyridine complexes are limited, research on closely related derivatives with functional groups at the 3,3'-positions offers a window into the potential excited-state dynamics.

For instance, time-resolved fluorescence studies on 2,2'-Bipyridyl-3,3'-diol have revealed ultrafast excited-state processes. These investigations have tracked solvent-dependent proton transfer kinetics occurring on a femtosecond timescale (approximately 50 fs). This indicates that the functional groups at the 3,3'-positions can introduce new, highly efficient relaxation pathways for the excited state, which can compete with or dominate other processes like fluorescence or intersystem crossing to triplet states. The proximity of these substituents to the coordination site allows them to directly modulate the electronic properties and deactivation channels of the metal-to-ligand charge transfer (MLCT) states.

Photochemistry of 3,3-Dimethyl-2,2-bipyridine Coordination Compounds

The photochemistry of coordination compounds is intrinsically linked to the nature of their excited states. The steric strain inherent in complexes of 3,3'-Dimethyl-2,2'-bipyridine is expected to play a significant role in their photochemical reactivity. While direct photochemical studies on complexes of this specific ligand are not widely documented, comparisons with sterically hindered isomers, such as those containing 6,6'-dimethyl-2,2'-bipyridine (B1328779), can provide valuable hypotheses.

Complexes with methyl groups positioned ortho to the coordinating nitrogen atoms, as in the 6,6'-dimethyl isomer, are known to be susceptible to light-induced ligand loss. nih.gov This reactivity stems from steric interference near the metal center, which facilitates the population of a dissociative triplet metal-centered (³MC) excited state from the initially populated ³MLCT state. nih.gov This photodissociative pathway offers an efficient, non-radiative decay channel that can lead to the irreversible loss of a ligand. nih.gov

Given the steric crowding around the metal-nitrogen bonds caused by the 3,3'-dimethyl groups, it is plausible that these complexes could also exhibit enhanced photochemical instability. The strain may lower the energy barrier to access dissociative metal-centered states, potentially leading to photosubstitution or photo-dissociation reactions upon irradiation.

Electrochemical Behavior and Redox Chemistry of 3,3 Dimethyl 2,2 Bipyridine Systems

Determination of Redox Potentials and Electron Transfer Pathways

The redox potentials of metal complexes containing the 3,3'-dimethyl-2,2'-bipyridine (B156137) ligand are fundamental to understanding their electrochemical behavior. These potentials are commonly determined using techniques like cyclic voltammetry, which provides insight into the thermodynamics of electron transfer processes.

The electron transfer pathways in these systems can be intricate. For instance, in ruthenium complexes of the type trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)2Cl2], the activation pathway involves an initial electron transfer followed by a series of rapid structural rearrangements. acs.orgnih.gov This includes the loss of chloride ligands and a reorganization of the complex to alleviate steric strain between the carbonyl ligands and the methyl groups on the bipyridine ligand. acs.orgnih.gov These steps occur on a timescale of nanoseconds to microseconds. acs.orgnih.gov Subsequent reduction and protonation events can occur on a much slower millisecond timescale. acs.orgnih.gov

The solvent environment also plays a crucial role in modulating electron transfer. Studies on ruthenium complexes have shown that the nature of the solvent can significantly influence the mixing of metal and ligand orbitals, thereby affecting the metal-metal interaction energy in dinuclear systems. northwestern.edu

Detailed electrochemical data for a tris(4,4'-dimethyl-2,2'-bipyridine)iron(II) complex reveals the Fe(II)/Fe(III) redox couple, with potentials measured against the ferrocenium/ferrocene (Fc+/Fc) reference. researchgate.net The precise redox potential values are dependent on the scan rate used in the cyclic voltammetry experiment. researchgate.net Similarly, tungsten cyanido complexes with dimethyl-substituted bipyridine ligands exhibit reversible redox potentials that are lower than their unsubstituted bipyridine counterparts. mdpi.com

The following table provides examples of redox potentials for different metal complexes containing dimethyl-bipyridine ligands.

| Complex | Redox Couple | Potential (V vs. reference) | Solvent | Reference |

| [IrCl2(dmb)2]+ (dmb = 4,4'-dimethyl-2,2'-bipyridine) | Oxidation | +0.2 (anodic shift vs. bpy) | Not specified | |

| [Cu(2,2′-6,6′-Me2-bpy)2]+ | Cu(I)/Cu(II) | +0.17 vs Fc+/Fc | Not specified | acs.org |

| [Cu(2,2′-bpy)2]+ | Cu(I)/Cu(II) | -0.45 vs Fc+/Fc | Not specified | acs.org |

| (PPh4)2[W(CN)6(4,4′-Mebpy)] | W(V)/W(IV) | 0.179 | Acetonitrile | mdpi.com |

| (PPh4)2[W(CN)6(5,5′-Mebpy)] | W(V)/W(IV) | 0.215 | Acetonitrile | mdpi.com |

| cis,trans-[Re(dmb)(CO)2(P(p-XPh)3)2]+ | Reduction | +0.18 to +0.20 (vs. no interaction) | Not specified | nih.gov |

Ligand-Based and Metal-Centered Redox Couples

A key aspect of the redox chemistry of 3,3'-dimethyl-2,2'-bipyridine complexes is the distinction between ligand-based and metal-centered redox events. The "non-innocent" nature of the bipyridine ligand means it can actively participate in redox processes, storing and transferring electrons.

In many iron complexes with nitrogen-containing chelating ligands, a general trend is observed where reductions at high charge states (e.g., +4 to +2) are primarily metal-centered. nih.govacs.org Conversely, at lower charge states (+2 to -1), the reductions tend to be ligand-based. nih.govacs.org The specific nature of the redox event can be influenced by the coordination geometry. For example, iron complexes with two bidentate or one tridentate redox-active ligand often exhibit ligand-based reductions, whereas those with only one bidentate redox-active ligand may show metal-centered reductions. nih.govacs.org

In some systems, both metal- and ligand-centered reductions can occur within the same complex. For instance, in certain uranyl complexes with bipyridyl dicarboxylate ligands, both types of reductive behavior have been identified. researchgate.net This dual activity is also seen in iron bipyridine-diimine complexes, where the ligand can exist in multiple oxidation states while the iron center maintains a constant oxidation state during certain reduction processes. acs.orgwindows.net

Spectroscopic techniques, in conjunction with computational methods like Density Functional Theory (DFT), are crucial for elucidating the electronic structure and confirming the location of redox changes. researchgate.netwindows.net For example, in reduced ruthenium polypyridyl dicarboxylate complexes, spectroelectrochemical data and DFT calculations suggest that the electron density primarily resides on the ligands. researchgate.net

The following table summarizes the nature of redox events in various complexes.

| Complex Type | Redox Process | Predominant Nature | Influencing Factors |

| Fe complexes with N-heterocyclic ligands | Reduction | Metal-centered at high charge states, ligand-centered at low charge states | Charge state of the complex, number of redox-active ligands |

| Ru polypyridyl dicarboxylate complexes | Reduction | Ligand-centered | Nature of the ligand |

| Uranyl bipyridyl dicarboxylate complexes | Reduction | Both metal- and ligand-centered | Coordination environment |

| Fe bipyridine-diimine complexes | Reduction | Ligand-centered | Specific ligand design |

Impact of Methyl Substituents on Redox Properties and Reactivity

The introduction of methyl groups onto the 2,2'-bipyridine (B1663995) framework has a discernible impact on the redox properties and subsequent reactivity of the resulting metal complexes. These effects are a combination of electronic and steric influences.

Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the bipyridine ligand and, by extension, the coordinated metal center. This generally makes the complex easier to oxidize and harder to reduce. Consequently, a cathodic (negative) shift in reduction potentials is often observed for methyl-substituted complexes compared to their unsubstituted counterparts. For example, iridium(III) complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) show an anodic shift of approximately 0.2 V in their oxidation potential compared to the unsubstituted bipyridine complexes. In copper complexes, increasing the number of methyl substituents on the bipyridine ligands leads to a higher reduction potential, making the complex more difficult to oxidize. acs.org

Steric Effects: The steric bulk of the methyl groups can also play a significant role. In some cases, steric strain introduced by the methyl groups can be a more dominant factor than their electronic effects in influencing reactivity. tandfonline.com For instance, in certain ruthenium complexes, the increased efficiency of photoinduced ligand dissociation upon substitution with 6,6'-dimethyl-2,2'-bipyridine (B1328779) is attributed primarily to increased steric strain rather than electronic donation. tandfonline.com

The position of the methyl groups is also critical. For example, in rhenium(I) complexes with 4,4'-dimethyl-2,2'-bipyridine, intramolecular interactions between the bipyridine ligand and other ligands in the coordination sphere can significantly affect the redox potential. These interactions can lead to a positive shift in the reduction potential. nih.gov

The electron-donating nature of the methyl groups in ruthenium complexes with 4,4'-dimethyl-2,2'-bipyridine has been shown to influence the product distribution in the electrochemical reduction of carbon dioxide. rsc.org The introduction of the dimethylbipyridine ligand favors the formation of carbon monoxide over formate (B1220265) in methanol, which is attributed to a shift in the equilibrium between reaction intermediates. rsc.org

Theoretical and Computational Investigations of 3,3 Dimethyl 2,2 Bipyridine

Density Functional Theory (DFT) for Ground-State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the ground-state properties of 3,3-Dimethyl-2,2-bipyridine and its derivatives. DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and predict key structural parameters such as bond lengths and angles. dergipark.org.tr

A critical feature revealed by DFT is the pronounced steric clash between the 3,3'-methyl groups, which forces a significant twist in the bipyridine backbone. publish.csiro.au This deviation from planarity is a defining characteristic of the ligand and its complexes. For instance, in the tris(3,3'-dimethyl-2,2'-bipyridine)iron(II) ion, the pyridine (B92270) rings exhibit a strong twist of approximately 37° about the C-C bridge. publish.csiro.au This distortion has profound implications for the coordination environment of a metal center, forcing the metal atom out of the bonding planes of the donor nitrogen atoms and thereby weakening the metal-ligand interaction. publish.csiro.au

DFT calculations have been successfully applied to optimize the geometries of various metal complexes containing substituted bipyridine ligands, showing good agreement with experimental data from single-crystal X-ray diffraction. dergipark.org.trnih.gov For example, calculations on a Cu(II) complex with a dimethylmalonate (B8719724) and bipyridine ligand, using the B3LYP/6-31G basis set, produced bond lengths and angles that closely matched the experimental X-ray data. dergipark.org.tr Minor discrepancies are typically attributed to the fact that DFT calculations are performed on an isolated molecule in the gas phase, whereas experimental data is obtained from the crystal lattice. dergipark.org.tr

The electronic structure of this compound is also significantly influenced by the methyl substituents. These groups are electron-donating, which increases the basicity of the ligand compared to unsubstituted bipyridine. DFT studies on related systems have shown that such substitutions can raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby affecting the redox properties and the nature of electronic transitions. nih.gov

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a Related Bipyridine Complex

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|

| Re-C (CNx) bond length (Å) | 2.074(4) | 2.10 |

| Re-C (CO) trans to CNx (Å) | 1.971(4) | 2.01 |

| Re-C (CO) cis to CNx (Å) | 1.932(4) | 1.96 |

This table presents a comparison of bond lengths for a Rhenium(I) bipyridyl complex, demonstrating the accuracy of DFT calculations in predicting molecular geometries. nih.gov

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. It is instrumental in predicting spectroscopic behavior, such as UV-vis absorption spectra, and understanding the nature of electronic transitions. rsc.orgresearchgate.netcapes.gov.br

For metal complexes of this compound and its analogs, TD-DFT calculations are crucial for identifying and characterizing metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (π-π*) transitions. rsc.orgcapes.gov.br These calculations help assign the absorption bands observed in experimental spectra. For instance, in Ru(II) polypyridyl complexes, methyl substitution is known to alter the MLCT energies. TD-DFT calculations can quantify these shifts; for example, in [Ru(bpy)₂(6,6'-dmbpy)]²⁺, the methyl groups cause a redshift in the absorption maxima of about 20 nm compared to the unsubstituted bipyridine complex.

TD-DFT calculations, often combined with a Polarizable Continuum Model (PCM) to account for solvent effects, can accurately predict UV-vis absorption spectra. researchgate.net The calculated spectra for various transition metal complexes have shown good agreement with experimental measurements. rsc.orgresearchgate.net This predictive power is essential for designing molecules with specific photophysical properties, for example, in the development of photosensitizers or materials for optical applications. rsc.org

Furthermore, TD-DFT provides insights into the nature of the excited states themselves. By visualizing the molecular orbitals involved in a transition (e.g., natural transition orbitals), researchers can determine the character of the excited state, such as whether it involves electron density moving from a metal d-orbital to a ligand π*-orbital (MLCT). rsc.orgnih.gov This understanding is fundamental to predicting the photochemical reactivity of a complex. rsc.orgcapes.gov.br

Table 2: Predicted Spectroscopic Data for Rhenium Bipyridyl Complexes from TD-DFT

| Complex | Calculated Transition Type | 77 K Emission Lifetime (μs) |

|---|---|---|

| [Re(CO)₃(bpy)Cl] | ³MLLCT | 3.9 |

| Re(CO)₃(bpy)(py) | ³MLLCT | N/A |

| Re(CO)₃(bpy)(CNx) | ³MLLCT | 8.8 |

| Re(CO)(bpy)(CNx)₃ | ³LMCT | N/A (emissive only at 77K) |

This table illustrates how TD-DFT can be used to predict the nature of the emissive lowest-lying triplet state and complements experimental lifetime measurements for a series of Rhenium(I) bipyridyl complexes. nih.gov

Computational Modeling of Steric and Electronic Effects of 3,3'-Methyl Groups

Computational modeling provides a quantitative framework to understand the distinct steric and electronic effects imparted by the methyl groups at the 3,3'-positions.

Steric Effects: The primary steric effect is the enforced non-planarity of the bipyridine ligand, as previously discussed. publish.csiro.auresearchgate.net This steric hindrance is critical in the context of catalysis. In rhenium-based catalysts for CO₂ reduction, the non-planarity of the 3,3'-dimethyl-2,2'-bipyridine (B156137) ligand is thought to diminish catalytic activity. researchgate.net Computational studies suggest that the inability of the ligand to achieve a higher degree of planarity upon reduction hinders the delocalization of electron density into the π* orbitals of the bipyridine, which is a key step in the catalytic cycle. researchgate.net This leads to decreased catalytic current response compared to catalysts with less sterically hindered ligands, such as the 5,5'-dimethyl-substituted analog. researchgate.net Structural analysis of an Fe(II) complex with a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand also revealed significant steric strain due to the methyl groups. rsc.org

Electronic Effects: The methyl groups at the 3,3'-positions are electron-donating, which has a notable impact on the electronic properties of the ligand and its metal complexes. This electron-donating nature increases the electron density on the pyridine rings. In the context of metal complexes, this can affect the metal-to-ligand charge transfer (MLCT) energies. For example, in Ru(II) polypyridyl complexes, electron-donating groups like methyls can destabilize the metal d-π(HOMO) orbital, leading to lower energy excited states. acs.org This is consistent with electrochemical data showing that the E°' for the [Ru(Me₂bpy)₃]³⁺/²⁺ redox couple is shifted negatively compared to the unsubstituted bipyridine analog. acs.org

Computational studies allow for the separation and quantification of these effects. By comparing the calculated properties of 3,3'-dimethyl-2,2'-bipyridine with its 4,4'-, 5,5'-, and 6,6'-isomers, the unique influence of the 3,3'-substitution pattern can be isolated. acs.org Such studies have confirmed that while 5,5'-dimethyl substitution enhances catalytic activity through its electronic effect, the steric hindrance of the 3,3'-dimethyl groups has an overriding negative impact on performance in certain catalytic systems. researchgate.net

Mechanistic Predictions and Reaction Pathway Elucidation for Catalytic Processes

Computational chemistry, particularly DFT, plays a vital role in elucidating the complex reaction mechanisms of catalytic processes involving this compound and its analogs. acs.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the rate-limiting steps of a catalytic cycle. libretexts.org

In the study of CO₂ reduction catalysts, for example, computational methods are used in tandem with spectroscopic techniques like transient IR spectroscopy to unravel complex activation pathways. acs.orgnih.gov For a series of trans(Cl)-[Ru(X,X'-dimethyl-2,2'-bipyridine)(CO)₂Cl₂] catalysts, DFT calculations helped to interpret the spectroscopic data and reveal a multi-step activation process. acs.orgnih.gov This process includes electron transfer, ligand loss, solvent coordination, and ligand rearrangement to release steric strain between the carbonyl ligands and the methyl groups of the bipyridine. acs.org

Previous computational studies on related Re(I) catalysts have highlighted the importance of ligand planarity in the redox mechanism. researchgate.net The steric hindrance from the 3,3'-methyl groups disfavors the optimal charge transfer required during the catalytic cycle, thereby explaining the observed decrease in catalytic activity. researchgate.net DFT calculations can model the distribution of added electron density between the metal center and the bipyridine ligand upon reduction, which is a critical factor for determining selectivity and efficiency. researchgate.net

Applications in Advanced Materials and Supramolecular Assemblies

Integration of 3,3-Dimethyl-2,2-bipyridine into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Research has demonstrated that methyl functionalization of the pillar ligand in pillared-paddlewheel MOFs can influence the final structure. For instance, in a series of zinc-based MOFs, the use of 3,3'-dmbpy as a pillar ligand, alongside biphenyl-4,4'-dicarboxylate, resulted in a framework isostructural to that formed with 4,4'-bipyridine. researchgate.net This indicates that while steric factors are at play, the fundamental network topology can be maintained. However, the steric bulk of the 3,3'-dimethyl groups can influence the coordination geometry and potentially affect the material's porosity and guest accessibility.

In the broader context of coordination polymers, bipyridine ligands are fundamental building blocks used to link transition metal atoms into one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) networks. researchgate.netacs.org The geometry of these polymers—be it linear, zigzag, ladder, or more complex topologies—is dictated by the coordination preference of the metal ion, the nature of counter-anions, and the structure of the bipyridine ligand itself. researchgate.net The introduction of methyl groups, as in 3,3'-dmbpy, adds a layer of control, allowing for the modulation of ligand-metal bond lengths and angles, thereby influencing the dimensionality and functional properties of the resulting coordination polymer. mdpi.com

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

The photophysical properties of metal complexes are central to their application in optoelectronic devices. 3,3'-Dimethyl-2,2'-bipyridine (B156137) serves as a valuable ligand in this domain, with its derivatives showing promise for such applications. smolecule.com Specifically, liquid-crystalline derivatives of 3,3'-dimethyl-2,2'-bipyridine featuring long 4-(alkoxyphenyl)ethynyl groups at the 5,5'-positions have been synthesized and shown to exhibit significant photoluminescence, with quantum yields reported to be higher than 45%. researchgate.net This inherent luminescence is a critical characteristic for materials used in organic light-emitting diodes (OLEDs).

In the field of dye-sensitized solar cells (DSSCs), bipyridine-based complexes, particularly those of ruthenium and copper, are extensively studied as photosensitizers and redox mediators. researchgate.netnih.govnih.gov While many studies focus on other isomers, the fundamental principles apply. The ligand framework influences the complex's absorption spectrum and the energy levels of its molecular orbitals (HOMO/LUMO), which are critical for efficient electron injection and dye regeneration processes in DSSCs. researchgate.net For instance, copper bipyridyl complexes have been highlighted as promising redox mediators that can lead to high photovoltages. researchgate.netnih.gov The specific substitution pattern on the bipyridine ligand, such as the 3,3'-dimethyl configuration, can modulate these electronic properties, offering a pathway to optimize device performance.

Fabrication of Supramolecular Scaffolds and Molecular Recognition Systems

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, functional architectures. Coordination-driven self-assembly, where metal ions and organic ligands are combined, is a primary method for constructing such ensembles. Bipyridine ligands are exemplary in this field, enabling the formation of structures like molecular triangles, rhomboids, and cages. nih.gov

The 3,3'-dimethyl-2,2'-bipyridine ligand, with its defined geometry and coordination sites, can be employed in the fabrication of discrete supramolecular scaffolds. The steric influence of the methyl groups can direct the self-assembly process, favoring the formation of specific architectures over others. For example, the reaction of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand with an iron(II) salt led to a complex with an unusual heptacoordination, a direct consequence of the steric strain imposed by the 3,3'-dimethyl groups. rsc.org This illustrates how the ligand's substitution pattern can be used to control the coordination number and geometry of the resulting metal complex, a key principle in designing complex supramolecular systems. These organized structures can possess cavities or specific binding sites, making them suitable for applications in molecular recognition, where they can selectively bind to guest molecules.

Design of Liquid Crystalline Materials Utilizing this compound Derivatives

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals, making them crucial for display technologies. mdpi.com The incorporation of the 3,3'-dimethyl-2,2'-bipyridyl unit into molecular structures has been shown to successfully induce liquid crystalline behavior.

Derivatives of 3,3'-dimethyl-2,2'-bipyridyl with long 4-(alkoxyphenyl)ethynyl groups attached at the 5,5'-positions have been synthesized via palladium-catalyzed cross-coupling reactions. tandfonline.comtandfonline.com These compounds were found to exhibit exclusively nematic liquid crystal phases. The nematic phase is characterized by molecules that have long-range orientational order but no positional order. The thermal properties and mesophase stability of these materials are dependent on the length of the terminal alkoxy chain. For example, the hexyl derivative displayed a broad nematic phase over a temperature range of 145.2–205.0°C. As the length of the terminal chain was increased, the transition temperatures were generally lowered; the hexadecyl derivative, for instance, was nematic in the range of 117.0–126.8°C. tandfonline.comtandfonline.com

| Derivative (Alkyl Chain) | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Mesophase Range (°C) |

|---|---|---|---|

| Hexyl (C6H13) | 145.2 | 205.0 | 59.8 |

| Octyl (C8H17) | 142.5 | 180.5 | 38.0 |

| Decyl (C10H21) | 133.4 | 163.6 | 30.2 |

| Dodecyl (C12H25) | 128.5 | 152.8 | 24.3 |

| Hexadecyl (C16H33) | 117.0 | 126.8 | 9.8 |

This research demonstrates that the 3,3'-dimethyl-2,2'-bipyridyl core is a viable mesogenic unit for creating materials with stable nematic phases.

Crystal Engineering through Non-Covalent Interactions (e.g., Halogen Bonding)